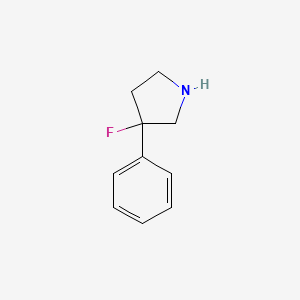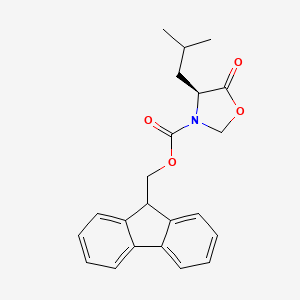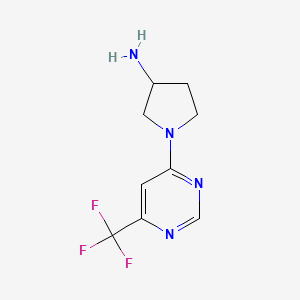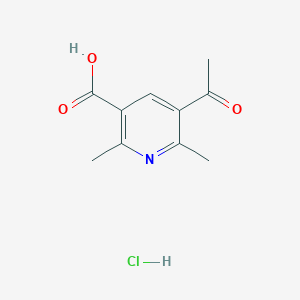
3-Fluoro-3-phenylpyrrolidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Compounds
3-Fluoro-3-phenylpyrrolidine is utilized in medicinal chemistry for the synthesis of bioactive compounds. Its incorporation into drug molecules can enhance pharmacokinetic properties such as metabolic stability and membrane permeation . The pyrrolidine ring, a common feature in many drugs, contributes to the stereochemistry and three-dimensional structure of the molecule, which is crucial for binding to biological targets .
Agrochemistry: Development of Agricultural Chemicals
In agrochemistry, 3-Fluoro-3-phenylpyrrolidine derivatives are explored for creating new agricultural products with improved physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures has been a significant chemical modification to develop active ingredients for agricultural use .
Materials Science: Fluorinated Building Blocks
The compound’s derivatives are investigated in materials science for their potential as fluorinated building blocks. These materials are of interest due to their unique physical and chemical properties, which can be leveraged to create advanced materials with specific functions .
Biological Applications: Imaging Agents
In biological applications, derivatives of 3-Fluoro-3-phenylpyrrolidine are synthesized for use as potential imaging agents. The fluorinated compounds can be used in techniques such as positron emission tomography (PET) to visualize and measure biological processes in vivo .
Environmental Impact: Persistence and Bioaccumulation
Research into the environmental impact of fluorinated compounds, including those similar to 3-Fluoro-3-phenylpyrrolidine, focuses on their persistence and potential for bioaccumulation. Studies aim to understand the long-term effects of these compounds on ecosystems and human health .
Pharmacological Properties: Drug Design
3-Fluoro-3-phenylpyrrolidine is studied for its pharmacological properties in drug design. The compound’s structure is used to modify physicochemical parameters and improve the ADME/Tox results for drug candidates, making it a valuable tool in the development of new medications .
Toxicology Studies: Safety and Efficacy
Toxicology studies are conducted to assess the safety and efficacy of drugs containing 3-Fluoro-3-phenylpyrrolidine. These studies help determine the compound’s toxicokinetics and toxicodynamics, ensuring that it is safe for use in humans .
Synthesis Methods: Chemical Research
Chemical research on 3-Fluoro-3-phenylpyrrolidine involves developing synthesis methods for fluorinated pyridines and related structures. These methods are crucial for producing compounds with desired biological activities and for use in various scientific applications .
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFKVRPVZNLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-phenylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)






![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
